molecular formula C15H14N4O2S B2713816 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421523-32-1

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2713816
CAS No.: 1421523-32-1
M. Wt: 314.36
InChI Key: BTVJGILMVJABHU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d]imidazole ring, a pyrano[4,3-d]thiazole ring, and an acetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved by reacting 1,2-phenylenediamine with ethyl cyanoacetate under reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its potential antimicrobial properties also make it a candidate for developing new antibiotics or antifungal agents.

Medicine: The compound's potential therapeutic applications include its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets can be explored for developing new medications.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are known for their diverse biological activities.

  • Pyrano[4,3-d]thiazole derivatives: These compounds contain the pyrano[4,3-d]thiazole ring and are studied for their potential therapeutic properties.

  • Acetamide derivatives: These compounds feature the acetamide group and are used in various pharmaceutical applications.

Uniqueness: 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJGILMVJABHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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